molecular formula C19H13ClN6 B11606210 2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11606210
M. Wt: 360.8 g/mol
InChI Key: GTKFHBHDLOTLCZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with 2-chlorophenyl and 3-methylphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar heterocyclic compounds, such as:

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents, leading to different chemical and biological properties.

    Triazolopyrimidines: These compounds share the triazolopyrimidine core but may have different substituents, affecting their reactivity and applications.

    Phenyl-substituted pyrazoles:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-5-4-6-13(9-12)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)14-7-2-3-8-16(14)20/h2-11H,1H3

InChI Key

GTKFHBHDLOTLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl

Origin of Product

United States

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